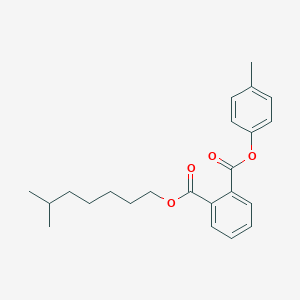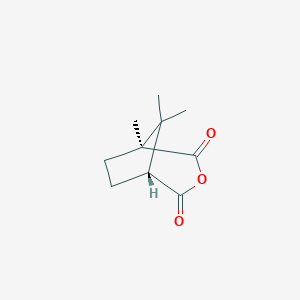
Ftalato de bencilo e isoctilo
Descripción general
Descripción
Benzyl isooctyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula of benzyl isooctyl phthalate is C6H3(COOC6H5)(COCH2C6H13), and it appears as a white crystalline solid .
Aplicaciones Científicas De Investigación
Benzyl isooctyl phthalate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Mecanismo De Acción
- Role : These receptors play a crucial role in controlling brain functions and contribute to the onset of neurological disorders .
- Resulting Changes : The altered hormone balance can induce neurological disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) .
- Downstream Effects : Dysregulation of these pathways contributes to the observed neurodevelopmental disorders .
- Impact on Bioavailability : These properties influence how much of the compound reaches its target sites .
- Cellular Effects : Disruption of neural signaling and function, contributing to neurodevelopmental disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl isooctyl phthalate is typically synthesized by the esterification reaction between benzyl phthalate and 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of benzyl isooctyl phthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl isooctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl isooctyl phthalate can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: Benzyl isooctyl phthalate can participate in substitution reactions where the benzyl or isooctyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products:
Hydrolysis: Phthalic acid, benzyl alcohol, and isooctyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reactants used.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure and properties.
Diisononyl phthalate (DINP): Used as a plasticizer in various applications, known for its lower toxicity compared to other phthalates.
Di(2-ethylhexyl) terephthalate (DEHTP): An emerging alternative to traditional phthalates, used in similar applications but with a different chemical structure.
Uniqueness: Benzyl isooctyl phthalate is unique due to its specific combination of benzyl and isooctyl groups, which impart distinct physical and chemical properties. This combination allows it to provide a balance of flexibility and durability in plastic materials, making it suitable for a wide range of applications. Additionally, its specific interactions with biological systems and potential endocrine-disrupting effects distinguish it from other phthalates .
Propiedades
IUPAC Name |
1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTKBTGQAKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865349 | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27215-22-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isooctyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















